Tert-butyl 4-(bromomethyl)benzoate
Overview
Description
Tert-butyl 4-(bromomethyl)benzoate is a chemical compound with the CAS Number: 108052-76-2 . It has a molecular weight of 271.15 and is used as a synthetic intermediate useful for pharmaceutical synthesis .
Synthesis Analysis
The synthesis of Tert-butyl 4-(bromomethyl)benzoate involves adding 0.56g of tert-butanol, 0.395g of pyridine, and 1.75g of 4-bromomethylbenzoyl chloride in a three-necked flask equipped with a stirrer and thermometer . The reaction is carried out at 10-30°C for 5 hours . After the reaction is complete, 10mL of water is added to the reaction flask, which is then transferred to a separatory funnel and extracted with ethyl acetate .Molecular Structure Analysis
Tert-butyl 4-(bromomethyl)benzoate contains a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis
Tert-butyl 4-(bromomethyl)benzoate has a density of 1.3±0.1 g/cm3 . Its boiling point is predicted to be 320.9±25.0 °C . It has a molar refractivity of 64.5±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Tert-butyl 4-(bromomethyl)benzoate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactive bromomethyl group can undergo further chemical transformations, allowing for the construction of complex molecular architectures found in drugs .
Preparation of Pesticides
This compound serves as an intermediate in the synthesis of certain pesticides. Its ability to act as a precursor for more active molecules makes it crucial in developing new formulations that target specific pests .
Material Science Research
In material science, Tert-butyl 4-(bromomethyl)benzoate can be used to modify the surface properties of materials. By attaching this molecule to polymers or other surfaces, researchers can impart additional functionalities like hydrophobicity or reactivity .
Organic Synthesis Methodology
Researchers utilize this compound to develop new organic synthesis methodologies. Its structure is often involved in testing new catalytic systems or reaction conditions that can be applied to a broader range of substrates .
Molecular Probes Development
Due to its reactive nature, Tert-butyl 4-(bromomethyl)benzoate can be used to create molecular probes. These probes can bind to specific sites within a biological system, allowing scientists to study biological processes in real-time .
Polymer Chemistry
In polymer chemistry, this compound is used to introduce side chains or crosslinking agents into polymers. This modification can change the physical properties of the polymer, such as its elasticity, strength, or degradation rate .
Chemical Education
As a relatively stable and reactive compound, Tert-butyl 4-(bromomethyl)benzoate is also used in chemical education to demonstrate various organic reactions and synthesis strategies to students .
Research in Green Chemistry
Finally, it finds application in green chemistry research, where scientists aim to develop more environmentally friendly chemical processes. Its use in such research contributes to the advancement of sustainable practices in the chemical industry .
properties
IUPAC Name |
tert-butyl 4-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIBTIUXYYFCPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465188 | |
Record name | Tert-butyl 4-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(bromomethyl)benzoate | |
CAS RN |
108052-76-2 | |
Record name | Tert-butyl 4-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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